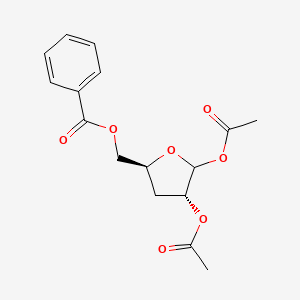

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPHOLDKAGPOZ-NNKZFNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563663 |

Source

|

| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-71-2 |

Source

|

| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

An In-depth Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial intermediate in the synthesis of modified nucleosides. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic pathways, and analytical characterization of this important carbohydrate derivative.

Introduction: The Significance of a Modified Ribose

This compound is a synthetically derived carbohydrate that plays a pivotal role as a glycosyl donor in the construction of various nucleoside analogues. The absence of a hydroxyl group at the 3'-position is a key structural feature of many antiviral and anticancer drugs. This modification can terminate DNA chain elongation, a vital process for viral replication and cancer cell proliferation. Consequently, having access to well-characterized and synthetically versatile building blocks like this compound is of paramount importance in medicinal chemistry and drug discovery.

This guide aims to consolidate the available technical information on this compound, offering insights into its properties and providing a foundation for its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. While comprehensive experimental data for this specific compound is not extensively reported in publicly available literature, we can infer many of its properties from its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 4613-71-2 | |

| Molecular Formula | C₁₆H₁₈O₇ | |

| Molecular Weight | 322.31 g/mol | |

| Appearance | White or off-white crystalline powder (predicted) | Inferred from similar compounds |

| Melting Point | Not available. For the related compound 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the melting point is 63-68 °C. | |

| Boiling Point | Not available. | |

| Density | Not available. For the related compound 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the density is 1.23 g/cm³. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from structure |

Synthesis and Purification: A Strategic Approach

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative, field-proven approach for achieving the target molecule, emphasizing the rationale behind each step.

Step 1: Synthesis of Methyl 3-deoxy-D-ribofuranoside

-

Rationale: The anomeric hydroxyl group is the most reactive. Protecting it as a methyl glycoside prevents unwanted side reactions in subsequent steps and simplifies the product mixture.

-

Procedure:

-

Suspend 3-deoxy-D-ribose in anhydrous methanol.

-

Add a catalytic amount of a strong acid resin (e.g., Dowex 50W-X8) or a few drops of concentrated sulfuric acid.

-

Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Neutralize the reaction with a solid base (e.g., sodium bicarbonate or Amberlite IR-67 resin), filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-deoxy-D-ribofuranoside.

-

Step 2: Selective 5-O-Benzoylation

-

Rationale: The primary hydroxyl group at the 5-position is sterically more accessible and more reactive than the secondary hydroxyls at the 1- and 2-positions. Using a limited amount of benzoylating agent at a low temperature enhances the selectivity for the primary position.

-

Procedure:

-

Dissolve the crude methyl 3-deoxy-D-ribofuranoside in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount (1.0-1.1 equivalents) of benzoyl chloride dropwise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water or ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-O-benzoyl intermediate.

-

Step 3: Acetylation of 1- and 2-Hydroxyl Groups

-

Rationale: Acetylation of the remaining hydroxyl groups is a standard procedure to fully protect the sugar and provide a stable intermediate for glycosylation reactions. Acetic anhydride in the presence of pyridine is a highly effective and common reagent for this transformation.

-

Procedure:

-

Dissolve the crude 5-O-benzoyl intermediate in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature until TLC analysis shows the complete disappearance of the starting material.

-

Pour the reaction mixture into ice-water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer as described in Step 2.

-

Dry and concentrate the organic phase to obtain the crude this compound.

-

Step 4: Purification

-

Rationale: Column chromatography is the standard method for purifying carbohydrate derivatives of this nature, separating the desired product from any starting materials, by-products, or reagents.

-

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: A typical workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm (from the benzoyl group).

-

Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0-6.3 ppm.

-

Ring Protons (H-2, H-4, H-5): Multiplets between δ 4.0-5.5 ppm.

-

Deoxy Protons (H-3): Multiplets in the upfield region for the ring protons, typically around δ 1.8-2.5 ppm.

-

Acetyl Protons: Two singlets around δ 2.0-2.2 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbons: Resonances in the range of δ 165-171 ppm (acetyl and benzoyl C=O).

-

Aromatic Carbons: Signals between δ 128-134 ppm.

-

Anomeric Carbon (C-1): A peak around δ 98-102 ppm.

-

Ring Carbons (C-2, C-4, C-5): Resonances in the range of δ 70-85 ppm.

-

Deoxy Carbon (C-3): A signal in the upfield region, typically δ 30-40 ppm.

-

Acetyl Methyl Carbons: Peaks around δ 20-22 ppm.

-

-

IR Spectroscopy (ATR):

-

C=O Stretching: Strong absorption bands around 1720-1750 cm⁻¹ (ester carbonyls).

-

C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretching: Peaks around 3050-3100 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+Na]⁺ peak at m/z 345.1.

-

Applications in Drug Development

The primary application of this compound is as a glycosyl donor for the synthesis of 3'-deoxynucleoside analogues. The acetyl group at the anomeric position serves as a good leaving group in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf), facilitating the coupling with a silylated nucleobase to form the desired β-N-glycosidic bond. This is a crucial step in the synthesis of many therapeutic agents.

The benzoyl and acetyl protecting groups can then be removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final deprotected nucleoside. Its role as an intermediate makes it a valuable compound in the development of antiviral drugs (e.g., for HIV, HBV, HCV) and anticancer therapies.

Conclusion

This compound is a strategically important building block in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its physicochemical properties and reactivity can be reliably predicted based on the extensive knowledge of carbohydrate chemistry. The synthetic and analytical methodologies outlined in this guide provide a solid framework for researchers to produce and characterize this compound, enabling its use in the discovery and development of novel nucleoside-based therapeutics. Further experimental validation of its properties would be a valuable contribution to the field.

References

-

Ning, J., & Kong, F. (2001). Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- And 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydrate Research, 330(2), 165-175. Retrieved from [Link]

-

Gajcy, K., et al. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 8(49), 27865-27878. Retrieved from [Link]

-

Martinez, A. R., & Knapp, S. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4588-4591. Retrieved from [Link]

-

Zhang, J., et al. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3107. Retrieved from [Link]

The Synthetic Cornerstone for Novel Nucleosides: A Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Introduction: The Strategic Importance of a Modified Ribose in Drug Discovery

In the landscape of modern therapeutics, particularly in the realms of antiviral and anticancer drug development, the synthesis of novel nucleoside analogues remains a cornerstone of innovation. These molecules, which mimic the natural building blocks of DNA and RNA, can potently and selectively interfere with pathological processes at the cellular level. Central to the construction of these life-saving molecules is the availability of versatile and well-characterized carbohydrate precursors. 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose (CAS Number: 4613-71-2) has emerged as a pivotal intermediate in this field. Its unique structural features—a deoxygenated C3' position and strategically placed protecting groups—make it an ideal starting point for the synthesis of a diverse array of 3'-deoxynucleoside analogues. This guide provides an in-depth technical overview of this crucial synthetic building block, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and its critical applications, providing both the theoretical underpinnings and practical, field-proven insights to empower your research endeavors.

Chemical Properties and Structural Significance

This compound is a synthetic carbohydrate derivative with the molecular formula C₁₆H₁₈O₇ and a molecular weight of 322.31 g/mol [1]. The strategic placement of its functional groups is key to its utility in nucleoside synthesis. The benzoyl group at the 5-position and the acetyl groups at the 1- and 2-positions serve as protecting groups, preventing unwanted side reactions during subsequent glycosylation reactions. The absence of a hydroxyl group at the 3-position is a critical feature for the synthesis of 3'-deoxynucleoside analogues, a class of compounds known for their ability to act as chain terminators in DNA or RNA synthesis, a mechanism central to the action of many antiviral drugs[].

| Property | Value | Reference |

| CAS Number | 4613-71-2 | [1] |

| Molecular Formula | C₁₆H₁₈O₇ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

Synthesis of this compound: A Step-by-Step Protocol

Conceptual Workflow

The synthesis logically proceeds from a readily available starting material like D-ribose, involving protection of hydroxyl groups, deoxygenation at the 3-position, and final selective protection to yield the target molecule.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of a Protected 3-Deoxy-D-ribofuranose Intermediate

This protocol is adapted from established procedures for the synthesis of 3'-deoxynucleosides.

-

Starting Material: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

-

Procedure:

-

Treat the starting material with sodium periodate to cleave the C3-C4 bond, followed by reduction with sodium borohydride to yield 1,2-O-isopropylidene-α-D-xylofuranose.

-

Selectively tosylate the 5-hydroxyl group using p-toluenesulfonyl chloride in pyridine.

-

Reduce the 5-O-tosyl group with a suitable reducing agent, such as lithium aluminum hydride, to yield 1,2-O-isopropylidene-3-deoxy-α-D-ribofuranose. This step effectively removes the hydroxyl group at the 3-position.

-

Step 2: Acetylation and Benzoylation

-

Deprotection: The isopropylidene group is removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid) to yield 3-deoxy-D-ribofuranose.

-

Selective Benzoylation: The primary 5-hydroxyl group is selectively protected with benzoyl chloride in pyridine at low temperature. The greater reactivity of the primary hydroxyl group allows for this selectivity.

-

Acetylation: The remaining hydroxyl groups at the 1- and 2-positions are then acetylated using acetic anhydride in pyridine.

-

Purification: The final product is purified by column chromatography on silica gel to yield this compound as a stable, crystalline solid.

Characterization: Spectroscopic and Analytical Data

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Resonances corresponding to the benzoyl and acetyl protons, as well as the protons of the deoxyribofuranose ring. The anomeric proton (H-1) is expected to appear as a doublet, with its chemical shift and coupling constant indicative of the anomeric configuration. The absence of a proton signal between 4.0 and 4.5 ppm would confirm the deoxygenation at the C3 position.

-

¹³C NMR (CDCl₃): Carbon signals for the benzoyl and acetyl groups, and the five carbons of the deoxyribofuranose ring. The C3 signal is expected to be in the aliphatic region, confirming the deoxygenation.

-

IR (KBr): Characteristic absorption bands for the ester carbonyl groups (C=O) of the benzoyl and acetyl moieties, as well as C-O stretching vibrations.

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight (322.31 g/mol ) should be observed, along with characteristic fragmentation patterns.

Note: Researchers should perform their own comprehensive spectroscopic analysis to confirm the structure and purity of the synthesized compound.

Applications in Drug Development: The Gateway to Novel Nucleosides

The primary and most significant application of this compound is as a glycosyl donor in the synthesis of 3'-deoxynucleoside analogues. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.

The Vorbrüggen Glycosylation: A Powerful Tool for C-N Bond Formation

The Vorbrüggen glycosylation involves the coupling of a silylated nucleobase with an activated sugar derivative, such as our title compound, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The acetyl group at the anomeric position acts as a good leaving group, facilitating the nucleophilic attack by the silylated heterocycle.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a pivotal intermediate in medicinal chemistry. Deoxy sugars, particularly 3'-deoxynucleoside analogues, are a cornerstone of antiviral and anticancer therapeutics. This document delineates a robust synthetic strategy originating from D-ribose, focusing on the rationale behind protecting group selection and the critical C3-deoxygenation step. Detailed experimental protocols are provided, alongside a thorough guide to the structural elucidation of the final compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of carbohydrate chemistry and nucleoside analogue synthesis.

Introduction: The Strategic Importance of 3-Deoxy-D-Ribofuranose

The furanose ring, a five-membered carbohydrate structure, is a fundamental scaffold in numerous biological molecules. Its derivative, 2-deoxy-D-ribose, forms the backbone of deoxyribonucleic acid (DNA), the primary repository of genetic information in living organisms.[1][2][3] The strategic removal of hydroxyl groups from the ribose core can profoundly alter the biological activity of its derivatives. Specifically, the absence of the hydroxyl group at the C3 position gives rise to 3-deoxy-D-ribofuranose, a critical building block for a class of nucleoside analogues that act as chain terminators in DNA synthesis.

These modified nucleosides, once incorporated into a growing DNA chain by viral or cellular polymerases, prevent further elongation due to the lack of a 3'-OH group. This mechanism is the basis for many highly successful antiviral drugs, including Zidovudine (AZT) for HIV, and anticancer agents. Therefore, efficient and scalable access to versatile intermediates like this compound is of paramount importance for the drug discovery pipeline.[4][5] This guide provides the field-proven insights and detailed protocols necessary to achieve this synthesis reliably.

Synthetic Strategy and Mechanistic Rationale

The synthesis of a complex, multi-functionalized molecule like this compound requires a carefully orchestrated sequence of protection, deoxygenation, and functional group manipulation. Our chosen strategy begins with the readily available and inexpensive starting material, D-ribose.

The Logic of Protecting Group Selection

In carbohydrate chemistry, protecting groups are not merely passive masks; they actively influence the reactivity and stereochemical outcome of subsequent reactions.[6] Our strategy employs a combination of isopropylidene, benzoyl, and acetyl groups, each chosen for a specific purpose.

-

1,2-O-Isopropylidene Ketal: This group is installed first to protect the cis-diols at C1 and C2. It serves two critical functions: it locks the sugar in its furanose form and simplifies the reactivity of the remaining hydroxyl groups.

-

5-O-Benzoyl (Bz) Ester: The primary hydroxyl at C5 is the most sterically accessible and is selectively protected with a benzoyl group. Benzoyl esters are robust and generally stable to the conditions required for the subsequent deoxygenation step.[7][8] They are considered "permanent" protecting groups that are removed in the final stages of a larger synthesis.[7] Furthermore, electron-withdrawing ester groups like benzoyl can "disarm" a glycosyl donor, a useful property for controlling glycosylation reactions.[9]

-

1,2-di-O-Acetyl (Ac) Esters: Acetyl groups are installed in the final step after deprotection of the isopropylidene ketal. They are relatively labile "temporary" protecting groups and serve to fully functionalize the molecule, making it a stable, crystalline solid that is suitable for storage and subsequent use as a glycosyl donor.[9]

The Core Transformation: C3-Deoxygenation

The key transformation is the removal of the C3-hydroxyl group. For this, we propose the Barton-McCombie deoxygenation, a classic and highly reliable free-radical-based method. This reaction proceeds in two stages:

-

Activation: The C3-hydroxyl group is converted into a thiocarbonyl derivative, typically a xanthate ester. This functional group is susceptible to radical attack.

-

Reduction: The xanthate is treated with a radical initiator (e.g., AIBN) and a radical source/reducing agent (e.g., tributyltin hydride or a less toxic alternative like TTMSS). The tin radical attacks the sulfur atom, leading to the fragmentation of the C-O bond and the formation of a secondary alkyl radical at C3. This radical then abstracts a hydrogen atom from the hydride source to yield the desired 3-deoxy product.

This method is chosen for its high efficiency and its compatibility with the other protecting groups present in the molecule.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This initial step protects the C2 and C3 hydroxyls and forms the methyl furanoside.[10]

-

Suspend D-ribose (1 equivalent) in a 1:1 mixture of anhydrous acetone and methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

-

Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside

This step selectively protects the primary C5 hydroxyl group.

-

Dissolve the crude product from Step 1 in anhydrous pyridine.

-

Cool the solution to 0°C.

-

Add benzoyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by slowly adding ice water.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure benzoylated intermediate.

Step 3: Deoxygenation via Barton-McCombie Reaction

This is the critical deoxygenation step. It requires anhydrous and oxygen-free conditions.

-

Xanthate Formation:

-

Dissolve the product from Step 2 in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

-

Stir for 30 minutes at 0°C, then add carbon disulfide (2.0 equivalents) and stir for another 2 hours.

-

Add methyl iodide (2.5 equivalents) and allow the reaction to warm to room temperature, stirring for 4-6 hours.

-

Carefully quench with methanol, then water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude xanthate is used directly in the next step.

-

-

Radical Reduction:

-

Dissolve the crude xanthate in anhydrous toluene and degas the solution with argon for 30 minutes.

-

Add tributyltin hydride (1.5 equivalents) and AIBN (azobisisobutyronitrile, 0.2 equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 2-4 hours, or until TLC shows complete consumption of the xanthate.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to remove tin byproducts and isolate the 3-deoxy intermediate.

-

Step 4 & 5: Hydrolysis and Acetylation

The final steps remove the isopropylidene group and acetylate the free hydroxyls.[10]

-

Hydrolysis:

-

Dissolve the purified 3-deoxy intermediate in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Heat the solution to 60-70°C and monitor by TLC.

-

Once hydrolysis is complete, cool the mixture and co-evaporate with toluene several times to remove acetic acid, yielding the crude 3-Deoxy-5-O-benzoyl-D-ribofuranose.

-

-

Acetylation:

-

Dissolve the crude product from the previous step in anhydrous pyridine.

-

Cool to 0°C and add acetic anhydride (3.0 equivalents).

-

Stir at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography or recrystallization to obtain this compound as a solid.

-

Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of carbohydrate derivatives.[11] The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.[12][13]

Key Diagnostic Features:

-

¹H NMR: The most telling feature is the absence of a hydroxyl proton and its corresponding methine proton signal in the δ 4.0-4.5 ppm region (typical for H3 in ribofuranosides). Instead, two new signals corresponding to the C3 methylene protons (H3a and H3b) will appear further upfield, typically in the δ 1.8-2.5 ppm range. The anomeric proton (H1) will appear as a doublet or singlet depending on the anomer, and signals for the two acetyl methyl groups (around δ 2.0-2.2 ppm) and the benzoyl aromatic protons (δ 7.4-8.1 ppm) will be present.

-

¹³C NMR: The C3 signal will shift dramatically upfield from ~70-75 ppm (for a hydroxyl-bearing carbon) to ~30-40 ppm for the new methylene carbon. The carbonyl carbons of the acetyl and benzoyl groups will be visible in the δ 169-171 ppm region.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY / HMBC) |

| H1 | ~6.0-6.3 | ~95-100 (C1) | H1 ↔ H2, H1 ↔ C2, C4 |

| H2 | ~5.2-5.5 | ~75-80 (C2) | H2 ↔ H1, H3a, H3b |

| H3a, H3b | ~1.8-2.5 (m) | ~30-40 (C3) | H3a/b ↔ H2, H4 |

| H4 | ~4.3-4.6 | ~80-85 (C4) | H4 ↔ H3a, H3b, H5a, H5b |

| H5a, H5b | ~4.4-4.7 | ~63-66 (C5) | H5a/b ↔ H4 |

| -COCH₃ (x2) | ~2.0-2.2 (s) | ~20-21 (-CH₃), ~170 (C=O) | CH₃ ↔ C=O |

| -COPh | 7.4-7.6 (m), 8.0-8.1 (d) | 128-134 (Ar-C), ~166 (C=O) | Ar-H ↔ Ar-C |

Table 1: Predicted NMR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. For acylated sugars, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to prevent fragmentation.[14][15]

-

Molecular Formula: C₁₆H₁₈O₇

-

Molecular Weight: 322.31 g/mol

-

Expected Ion: In positive-ion mode ESI-MS, the primary observed ion would be the sodium adduct [M+Na]⁺ at m/z 345.10.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

-

~1720-1740 cm⁻¹: Strong, sharp absorbance corresponding to the C=O stretching of the ester groups (both acetyl and benzoyl).

-

~2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic portions of the molecule.

-

~1230-1250 cm⁻¹: Strong C-O stretching of the esters.

-

Absence of broad ~3200-3600 cm⁻¹ band: Confirms the absence of free hydroxyl groups.

Conclusion

This guide has presented a logical and well-supported pathway for the synthesis of this compound, a valuable intermediate for the development of therapeutic nucleoside analogues. By understanding the causality behind the choice of protecting groups and the mechanism of the key deoxygenation step, researchers can confidently and efficiently produce this compound. The provided characterization data serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for further synthetic applications in the critical field of drug discovery.

References

- BenchChem. (n.d.). A Head-to-Head Comparison of Benzyl and Acetyl Protecting Groups in Carbohydrate Chemistry.

- Gajda, T., et al. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health.

- Gajda, T., et al. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Semantic Scholar.

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Perspectives in Medicinal Chemistry, 3, 1–24. Retrieved from [Link]

- Boltje, T. J., et al. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.

-

Kirsch, J. F., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gajda, T., et al. (n.d.). Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations. ResearchGate. Retrieved from [Link]

-

Serianni, A. S., et al. (n.d.). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. ACS Omega. Retrieved from [Link]

- Author unspecified. (2019).

- Alchemyst. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES.

-

Creative Biolabs. (n.d.). Ribose & Deoxyribose: Structure, Function & Analysis. Retrieved from [Link]

-

Elend, D., et al. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. ResearchGate. Retrieved from [Link]

- Author unspecified. (n.d.). Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and. Publisher unspecified.

-

Hung, J.-N., et al. (n.d.). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxyribose. Retrieved from [Link]

-

Singh, R. P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303–306. Retrieved from [Link]

-

Yamagaki, T., & Nakanishi, H. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry, 71(21), 4969–4973. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 4613-71-2. Retrieved from [Link]

-

Runtai. (2025). 2-Deoxy-D-ribose Powder and Its Main Applications. Retrieved from [Link]

-

Puzo, G., & Promé, J. (1978). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical Mass Spectrometry. Retrieved from [Link]

-

Quora. (2016). What function does deoxyribose serve?. Retrieved from [Link]

-

Hung, J.-N., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry. Retrieved from [Link]

-

Adeuya, A., & Cermak, S. C. (2012). Enumeration of hydroxyl groups of sugars and sugar alcohols by aqueous-based acetylation and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(14), 1640–1646. Retrieved from [Link]

-

Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic, 249. Retrieved from [Link]

-

Hung, J.-N., et al. (2019). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 84(1), 346–355. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

-

He, Y., & Seela, F. (1998). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. Helvetica Chimica Acta, 81(5), 864-876. Retrieved from [Link]

-

ResearchGate. (n.d.). Gabriela BRZUSKA | University of Gdańsk, Gdańsk | UG | Laboratory of Recombinant Vaccines | Research profile. Retrieved from [Link]

-

Hofmann, J., et al. (2020). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 120(15), 7856–7896. Retrieved from [Link]

-

Baker, B. R., et al. (1955). Puromycin. Synthetic Studies. VIII. Synthesis of 3-Amino-3-deoxy-D-ribofuranoside Derivatives. A Second Synthesis of 3-Amino-3-deoxy-D-ribose. Journal of the American Chemical Society. Retrieved from [Link]

-

MPG.PuRe. (2026). Evaluating Participation Modes in Peracetylated Glycosyl Cations. Retrieved from [Link]

-

ResearchGate. (n.d.). Deoxy Sugars: Occurrence and Synthesis | Request PDF. Retrieved from [Link]

-

Parvatkar, P. T., et al. (2021). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxy sugar. Retrieved from [Link]

- Author unspecified. (n.d.). Deoxy Sugars and Amino Sugars. Publisher unspecified.

-

FooDB. (2015). Showing Compound β-D-ribofuranose (FDB031292). Retrieved from [Link]

Sources

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. sdruntaichem.com [sdruntaichem.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Buy this compound | 4613-71-2 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. alchemyst.co.uk [alchemyst.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enumeration of hydroxyl groups of sugars and sugar alcohols by aqueous-based acetylation and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-deoxy-D-ribofuranose derivatives

An In-Depth Technical Guide to the Biological Activity of 3'-Deoxy-D-Ribofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy.[1][2] Within this critical class of therapeutics, derivatives of 3'-deoxy-D-ribofuranose are of paramount importance. The strategic removal or modification of the hydroxyl group at the 3'-position of the ribose sugar is a key design feature that fundamentally disrupts the process of nucleic acid elongation. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and diverse biological activities of these potent molecules. We will explore their broad-spectrum antiviral properties, from RNA viruses to challenging drug-resistant hepatitis B strains, and their significant cytostatic and antiproliferative effects against various cancer cell lines. Through detailed mechanistic explanations, experimental protocols, and summaries of structure-activity relationships, this document serves as an essential resource for professionals engaged in the discovery and development of next-generation nucleoside-based therapeutics.

Introduction: The Strategic Importance of the 3'-Deoxyribose Scaffold

The biological efficacy of most nucleosides and nucleotides is intrinsically linked to the N-glycosyl derivatives of β-D-ribose.[3] These molecules are the fundamental units for storing genetic information in DNA and RNA and are central to cellular metabolism.[3] The therapeutic power of nucleoside analogs lies in their ability to act as molecular mimics, deceiving cellular or viral enzymes to achieve a therapeutic effect.

The furanose ring of the sugar moiety is a critical component, and modifications to it can dramatically alter biological activity. The hydroxyl group at the 3'-position is particularly crucial. During DNA or RNA synthesis, viral or cellular polymerases catalyze the formation of a phosphodiester bond between the 5'-triphosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing nucleic acid chain. The absence of this 3'-hydroxyl group, as is characteristic of 3'-deoxy derivatives, makes the formation of this bond impossible. Once incorporated, the analog acts as a "chain terminator," bringing the replication process to an immediate halt.[2] This fundamental mechanism is the basis for the profound biological activity of many clinically successful drugs, such as Zidovudine (AZT) for HIV.[1]

This guide focuses specifically on derivatives of 3'-deoxy-D-ribofuranose, examining how various chemical modifications at this position and on the associated nucleobase give rise to a spectrum of potent antiviral and anticancer activities.

Synthetic Strategies for 3'-Deoxy-D-Ribofuranose Derivatives

The generation of novel 3'-deoxy-D-ribofuranose nucleosides is a cornerstone of medicinal chemistry in this field. Synthetic strategies must achieve the stereoselective formation of the N-glycosidic bond and allow for versatile modifications of the sugar.

A prevalent and robust method for coupling the modified sugar to a heterocyclic base is the Vorbrüggen glycosylation . This reaction typically involves a protected sugar precursor, such as an acetate or benzoate-protected 3'-deoxyribofuranose, which is activated with a Lewis acid (e.g., TMS-triflate) and reacted with a silylated nucleobase.[4] Other routes involve the chemical modification of pre-existing nucleosides or the use of universal carbohydrate precursors that can be coupled to various natural or modified heterocyclic bases.[5][6]

Workflow: General Synthesis via Vorbrüggen Glycosylation

Sources

- 1. madridge.org [madridge.org]

- 2. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some 3-deoxy-D-ribofuranose derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose in the Synthesis and Action of Therapeutic Nucleoside Analogs

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a synthetically derived carbohydrate, holds a significant position not as a direct therapeutic agent, but as a sophisticated and pivotal building block in the creation of potent nucleoside analogs. While this compound itself does not exhibit a known mechanism of action within biological systems, its true value is realized in its role as a precursor to a class of molecules that are cornerstones of modern antiviral and anticancer therapies.[1] This technical guide delves into the strategic importance of this 3'-deoxyribofuranose derivative, elucidating its application in synthesizing therapeutic nucleoside analogs and detailing the mechanisms by which these end-products exert their powerful biological effects. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and examine the molecular basis of action for the resulting drugs, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: A Building Block of Consequence

In the landscape of therapeutic drug design, nucleoside analogs represent a highly successful class of pharmaceuticals. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular or viral enzymes, leading to the disruption of nucleic acid synthesis and the inhibition of cell proliferation or viral replication. The efficacy of these analogs is often dictated by subtle modifications to the sugar moiety or the nucleobase.

The subject of this guide, this compound, is a key player in the synthesis of a specific and highly effective subclass of these drugs: the 3'-deoxynucleoside analogs. Its structure is strategically designed for chemical synthesis:

-

3'-Deoxy Position: The absence of a hydroxyl group at the 3' position is the critical feature that will ultimately confer the therapeutic mechanism of action.

-

Protecting Groups: The benzoyl group at the 5'-position and the acetyl groups at the 1'- and 2'-positions serve as protecting groups. These moieties enhance the compound's stability and solubility in organic solvents and direct the stereochemistry of subsequent glycosylation reactions. The acetyl group at the anomeric carbon (C1) also functions as a leaving group in the key bond-forming step with a nucleobase.

This guide will first detail the chemical synthesis of nucleoside analogs using this precursor and then explore the downstream mechanisms of action of the resulting therapeutic compounds.

Synthetic Pathway: The Vorbrüggen Glycosylation

The primary application of this compound is as a glycosyl donor in the Vorbrüggen glycosylation reaction. This reaction is one of the most reliable and widely used methods for the formation of the N-glycosidic bond between a sugar and a nucleobase.[2][3]

The general principle involves the coupling of the protected 3'-deoxyribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][5]

Experimental Protocol: Synthesis of a 3'-Deoxynucleoside Analog

This protocol provides a generalized procedure for the Vorbrüggen glycosylation using this compound.

Step 1: Silylation of the Nucleobase

-

Rationale: Silylation of the nucleobase (e.g., cytosine, adenine) increases its solubility in aprotic solvents and enhances the nucleophilicity of the nitrogen atom that will form the glycosidic bond.[6][7]

-

Procedure:

-

Suspend the desired nucleobase (1.0 equivalent) in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents).

-

Reflux the mixture under an inert atmosphere (argon or nitrogen) until the solution becomes clear, indicating complete silylation.

-

Cool the reaction mixture to room temperature.

-

Step 2: Glycosylation Reaction

-

Rationale: The Lewis acid (TMSOTf) activates the sugar donor by facilitating the departure of the 1'-acetyl group, leading to the formation of a reactive oxocarbenium ion intermediate. The silylated nucleobase then attacks this intermediate to form the N-glycosidic bond.

-

Procedure:

-

In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add TMSOTf (1.2 equivalents) to the sugar solution.

-

Add the prepared silylated nucleobase solution dropwise to the activated sugar solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Deprotection and Purification

-

Rationale: The protecting groups (benzoyl and acetyl) must be removed to yield the final, biologically active nucleoside analog. This is typically achieved by ammonolysis.

-

Procedure:

-

Once the glycosylation is complete, quench the reaction with a few drops of methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in methanolic ammonia (7N NH₃/MeOH).

-

Stir the solution in a sealed pressure vessel at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.[4]

-

Cool the reaction and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3'-deoxynucleoside analog.

-

Workflow Diagram

Caption: Mechanism of nucleic acid chain termination by a 3'-deoxynucleoside analog.

Therapeutic Applications and Efficacy

The principle of chain termination has been successfully applied to develop drugs against various cancers and viral infections.

Anticancer Activity

Rapidly dividing cancer cells are highly dependent on DNA synthesis for their proliferation. 3'-Deoxynucleoside analogs can selectively target these cells.

-

3'-Deoxycytidine and 3'-Deoxy-ara-C: These compounds have demonstrated significant anticancer activity in vitro against various cancer cell lines, including leukemia and solid tumors. [1]

Compound Cell Line ED₅₀ (µM) 3'-Deoxy-ara-C CCRF-CEM (Leukemia) 2 L1210 (Leukemia) 10 P388 (Leukemia) 5 3'-Deoxycytidine L1210 (Leukemia) 5 | | P388 (Leukemia) | 2.5 |

Table 1: In vitro anticancer activity (ED₅₀ values) of 3'-deoxypyrimidine nucleoside analogs. Data sourced from a study on their synthesis and anticancer activity. [1]

Antiviral Activity

Many viruses rely on their own polymerases for replication, which can be more susceptible to inhibition by nucleoside analogs than host cell polymerases. This provides a therapeutic window for treating viral infections. While 3'-deoxy-ara-C showed weak activity against certain viruses, the broader class of 3'-deoxynucleosides, including cordycepin, has been investigated for its antiviral potential. [1]

Additional Mechanisms of Action

While chain termination is the primary mechanism, some 3'-deoxynucleoside analogs, such as cordycepin, exhibit other biological effects:

-

Inhibition of mRNA Polyadenylation: Cordycepin triphosphate can be incorporated into the poly(A) tail of messenger RNA (mRNA) by poly(A) polymerase, leading to premature termination of the tail. [8]This affects mRNA stability, transport, and translation, ultimately inhibiting protein synthesis. [8][9]* AMPK Activation: Cordycepin can be converted intracellularly to cordycepin monophosphate (CoMP), which acts as an AMP analog. CoMP can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. [10]Activation of AMPK can lead to the inhibition of mTOR signaling, which is crucial for cell growth and proliferation. [8]

Conclusion

This compound is a testament to the power of enabling chemistry in drug discovery. While inert on its own, it serves as a highly specialized and essential precursor for the synthesis of 3'-deoxynucleoside analogs. The absence of the 3'-hydroxyl group in the final products provides a potent and clinically validated mechanism of action—the termination of nucleic acid chain elongation—that is effective against both cancer and viral targets. The continued exploration of synthetic routes utilizing this and similar building blocks will undoubtedly lead to the development of next-generation nucleoside analogs with improved efficacy and safety profiles.

References

-

Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. PubMed. Available at: [Link]

-

Holbein, S., Wengi, A., Decourty, L., Freimoser, F. M., Jacquier, A., & Dichtl, B. (2009). Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 15(5), 837–849. Available at: [Link]

-

Cordycepin interferes with 3' end formation in yeast independently of its potential to terminate RNA chain elongation. PubMed. Available at: [Link]

-

Wong, Y. Y., Moon, A., Duffin, R., Barthet-Barateig, A., Meijer, H. A., Clemens, M. J., & de Moor, C. H. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610–2621. Available at: [Link]

-

Hawley, S. A., Fullerton, M. D., Ross, F. A., Schertzer, J. D., Chevtzoff, C., Walker, K. J., ... & Hardie, D. G. (2012). The ancient drug salicylate directly activates AMP-activated protein kinase. Science, 336(6083), 918–922. (Note: While this reference is about salicylate, the linked article discusses the mechanism of AMPK activation by cordycepin in its introduction and discussion, citing the primary research.) Available at: [Link]

-

Li, Y., Chen, Y., Wei, X., Wu, X., & Zhang, J. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 27(19), 6523. Available at: [Link]

-

Chen, Y., Chen, Y., & Li, Y. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. ResearchGate. Available at: [Link]

-

Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. ResearchGate. Available at: [Link]

-

Vorbrüggen Glycosylation. Merck Index. Available at: [Link]

-

Synthesis of nucleosides. Wikipedia. Available at: [Link]

-

Dolan, J. P., Miller, G. J., & Miller, G. J. (2025). 3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. Chemical Science. Available at: [Link]

-

3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. ResearchGate. Available at: [Link]

-

IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. Available at: [Link]

-

Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2015). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 5(100), 82333-82337. Available at: [Link]

-

Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds. ResearchGate. Available at: [Link]

-

DNA polymerase. Wikipedia. Available at: [Link]

-

DNA Polymerase I. Proteopedia. Available at: [Link]

Sources

- 1. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vorbrüggen Glycosylation [drugfuture.com]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of a Key Nucleoside Precursor: A Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a pivotal intermediate in the synthesis of a diverse range of nucleoside analogues, particularly those related to the bioactive natural product cordycepin. The strategic implementation of a sequential protection protocol, commencing with the acetylation of the anomeric and C2 hydroxyl groups followed by the selective benzoylation of the primary C5 hydroxyl group of 3-deoxy-D-ribose, is detailed. This guide elucidates the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic route. Full experimental protocols and detailed characterization data, including ¹H NMR spectroscopy, are provided to serve as a definitive resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 3'-Deoxyribose Scaffolds in Drug Discovery

The landscape of antiviral and anticancer therapeutics is significantly populated by nucleoside analogues that mimic the natural building blocks of DNA and RNA. Among these, the 3'-deoxyribose scaffold holds a position of prominence, largely due to the profound biological activity of cordycepin (3'-deoxyadenosine). Cordycepin, first isolated from the fungus Cordyceps militaris, exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-tumor, and antiviral properties.[1] The absence of the 3'-hydroxyl group is a key structural feature that, upon intracellular phosphorylation, leads to the termination of DNA or RNA chain elongation, a mechanism that underpins its therapeutic potential.[1]

The synthesis of cordycepin and its analogues is a testament to the ingenuity of synthetic carbohydrate chemistry. A critical challenge in this field lies in the efficient and stereoselective construction of the modified sugar moiety and its subsequent coupling to a nucleobase. The target molecule of this guide, this compound, serves as a versatile and activated precursor for the synthesis of these valuable nucleoside analogues.[1] Its strategically placed protecting groups—acetates at the C1 and C2 positions and a benzoyl group at the C5 position—facilitate controlled glycosylation reactions and subsequent manipulations of the sugar backbone. This guide will provide a detailed exposition of the discovery and, more importantly, the practical synthesis and characterization of this key intermediate.

Retrosynthetic Analysis and Strategic Synthesis Plan

The synthesis of this compound hinges on the selective protection of the hydroxyl groups of the commercially available and relatively unstable 3-deoxy-D-ribose. A logical retrosynthetic approach reveals a straightforward strategy:

This analysis suggests a two-step protecting group strategy:

-

Acetylation: The initial step involves the non-selective acetylation of all available hydroxyl groups of 3-deoxy-D-ribose. Acetic anhydride in the presence of a base like pyridine is the standard reagent for this transformation. This step serves to protect the more reactive hydroxyls at the anomeric (C1) and C2 positions, rendering the furanose ring stable for subsequent reactions.

-

Selective Benzoylation: Following acetylation, the primary hydroxyl group at the C5 position is selectively benzoylated. The rationale behind this sequence lies in the differential reactivity of the hydroxyl groups. The primary hydroxyl at C5 is sterically more accessible and therefore more reactive towards bulky acylating agents like benzoyl chloride compared to the secondary hydroxyl at C2. However, in this synthetic sequence, the initial per-acetylation and subsequent selective deacetylation of the primary acetate followed by benzoylation, or a direct selective benzoylation of the per-acetylated intermediate, are plausible routes. A more direct approach, as will be detailed, involves the initial formation of the diacetate, which can then be selectively benzoylated at the primary C5 position.

This strategic sequence of protection ensures the desired substitution pattern is achieved with high fidelity, yielding the target molecule ready for its role as a glycosyl donor in nucleoside synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the supplementary information of the work by Chen et al. (2011) on the synthesis of cordycepin derivatives, where this compound was synthesized as a key intermediate.[1]

Materials and Reagents

-

3-deoxy-D-ribose

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Benzoyl chloride (BzCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Synthesis of 1,2-di-O-acetyl-3-deoxy-D-ribofuranose

-

To a solution of 3-deoxy-D-ribose in pyridine, add acetic anhydride at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diacetate.

Synthesis of this compound (Target Compound)

-

Dissolve the crude 1,2-di-O-acetyl-3-deoxy-D-ribofuranose in a mixture of pyridine and dichloromethane.

-

Cool the solution to 0 °C and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization and Data

The structural integrity and purity of the synthesized this compound are confirmed through spectroscopic analysis.

Spectroscopic Data

The following ¹H NMR data is consistent with the structure of the target compound as reported by Chen et al. (2011).[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.15 | d | 4.4 |

| H-2 | 5.30 | m | |

| H-4 | 4.50 | m | |

| H-5a, H-5b | 4.40 | m | |

| H-3a, H-3b | 2.20-2.40 | m | |

| OAc | 2.10, 2.05 | 2 x s |

Note: The spectrum was likely recorded in CDCl₃. The multiplicity of H-2 and H-4 as multiplets (m) is expected due to complex coupling with adjacent protons. The two singlets for the acetate protons indicate the presence of two distinct acetyl groups.

Mechanistic Insights and Rationale for Experimental Choices

The success of this synthesis relies on the principles of selective protection and the inherent reactivity of the carbohydrate starting material.

-

Choice of Acetyl Protecting Groups: Acetyl groups are chosen for the protection of the C1 and C2 hydroxyls due to their ease of introduction and their ability to act as participating groups in subsequent glycosylation reactions, often influencing the stereochemical outcome. Their removal can be achieved under standard basic conditions (e.g., methanolic ammonia).

-

Selective Benzoylation at C5: The benzoyl group is strategically placed on the primary C5 hydroxyl. Benzoyl esters are generally more stable than acetates to acidic conditions, offering an orthogonal protecting group strategy. The selective benzoylation of the primary hydroxyl in the presence of the secondary C2 hydroxyl (if it were unprotected) would be challenging. The chosen sequence of per-acetylation followed by selective manipulation or a direct selective reaction on the diacetate intermediate circumvents this issue. The use of pyridine as a basic catalyst not only neutralizes the HCl generated during the acylation reactions but also acts as a nucleophilic catalyst.

-

Role as a Glycosyl Donor: The acetyl group at the anomeric position (C1) makes the final compound an effective glycosyl donor. In the presence of a Lewis acid, the anomeric acetate can be displaced by a nucleophile (such as a silylated nucleobase), leading to the formation of the desired N-glycosidic bond in a nucleoside.

Conclusion and Future Perspectives

This technical guide has detailed a reliable and well-precedented synthetic route to this compound. The strategic two-step protection of 3-deoxy-D-ribose provides a robust method for obtaining this key intermediate in high purity. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of modified nucleosides.

The availability of this versatile building block opens avenues for the exploration of a wide array of novel cordycepin analogues and other 3'-deoxynucleosides. Future work in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially through the use of enzymatic catalysis for selective acylation or deacylation steps. Furthermore, the application of this intermediate in the synthesis of libraries of nucleoside analogues will undoubtedly continue to contribute to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

-

Chen, J., et al. (2011). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 16(12), 10149-10165. [Link]

-

Rosowsky, A., et al. (1976). Nucleosides. 1. 9-(3'-Alkyl-3'-deoxy-beta-D-ribofuranosyl)adenines as lipophilic analogues of cordycepin. Synthesis and preliminary biological studies. Journal of Medicinal Chemistry, 19(11), 1265-70. [Link]

-

Tuli, H. S., et al. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863-869. [Link]

Sources

Spectroscopic Characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose: A Technical Guide

Introduction

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a protected carbohydrate derivative of significant interest in the synthesis of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] The strategic placement of acetyl and benzoyl protecting groups enhances the stability and reactivity of the ribofuranose core, making it a versatile building block in complex organic synthesis. Accurate structural elucidation of this intermediate is paramount for ensuring the desired stereochemistry and purity of the final active pharmaceutical ingredients. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure and purity of this compound.

Molecular Structure and Key Features

The fundamental structure of this compound consists of a five-membered furanose ring. The absence of a hydroxyl group at the C3 position is a defining characteristic of this deoxy sugar. The remaining hydroxyl groups at C1, C2, and C5 are protected with two acetyl groups and one benzoyl group, respectively. This protection strategy is crucial for directing reactivity in subsequent glycosylation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ribofuranose ring, the acetyl groups, and the benzoyl group. The chemical shifts are influenced by the electronegativity of neighboring oxygen atoms and the anisotropic effects of the carbonyl groups and the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~6.2 - 6.4 | d | ~4-5 |

| H-2 | ~5.2 - 5.4 | m | - |

| H-3a, H-3b | ~2.0 - 2.4 | m | - |

| H-4 | ~4.3 - 4.5 | m | - |

| H-5a, H-5b | ~4.4 - 4.6 | m | - |

| Benzoyl (ortho) | ~8.0 - 8.1 | d | ~7-8 |

| Benzoyl (meta/para) | ~7.4 - 7.6 | m | - |

| Acetyl (CH₃) | ~2.0 - 2.2 | s (2H) | - |

Interpretation and Causality:

-

Anomeric Proton (H-1): The anomeric proton (H-1) is the most downfield of the furanose ring protons due to its attachment to two oxygen atoms. Its chemical shift and the relatively small coupling constant (J₁‚₂) are indicative of the stereochemical orientation of the C1-acetate group.

-

C2 Proton (H-2): The proton at C2 is also shifted downfield due to the adjacent acetyl group. Its multiplicity will be influenced by coupling to H-1 and the C3 protons.

-

Deoxy Protons (H-3): The methylene protons at the C3 position will appear as a complex multiplet in the upfield region of the spectrum, a characteristic feature of deoxy sugars.

-

Ring Protons (H-4, H-5): The protons at C4 and C5 will also exhibit complex splitting patterns due to coupling with their respective neighbors.

-

Protecting Groups: The aromatic protons of the benzoyl group will appear in the aromatic region of the spectrum, with the ortho protons being the most downfield due to the deshielding effect of the carbonyl group. The methyl protons of the two acetyl groups will appear as sharp singlets in the aliphatic region.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~98 - 102 |

| C-2 | ~74 - 78 |

| C-3 | ~30 - 35 |

| C-4 | ~78 - 82 |

| C-5 | ~63 - 67 |

| Acetyl (C=O) | ~169 - 171 |

| Acetyl (CH₃) | ~20 - 22 |

| Benzoyl (C=O) | ~165 - 167 |

| Benzoyl (aromatic) | ~128 - 134 |

Interpretation and Causality:

-

Furanose Carbons: The chemical shifts of the furanose ring carbons are in the expected region for oxygenated carbons. The C3 carbon, being a methylene group, will be significantly upfield compared to the other ring carbons.[2]

-

Carbonyl Carbons: The carbonyl carbons of the acetyl and benzoyl groups will appear in the far downfield region of the spectrum, typically above 165 ppm.[3]

-

Aromatic Carbons: The carbons of the benzoyl group's aromatic ring will resonate in the 128-134 ppm range.

Visualizing NMR Correlations

The following diagram illustrates the key structural features and expected NMR correlations.

Caption: Molecular structure of this compound with predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the stretching vibrations of the carbonyl groups of the esters and the C-O bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1740-1750 | Acetyl C=O | Stretch |

| ~1720-1730 | Benzoyl C=O | Stretch |

| ~1220-1250 | Acetyl C-O | Stretch |

| ~1270-1300 | Benzoyl C-O | Stretch |

| ~1000-1100 | Furanose C-O | Stretch |

| ~3000-3100 | Aromatic C-H | Stretch |

| ~2850-3000 | Aliphatic C-H | Stretch |

Interpretation and Causality:

-

Carbonyl Region: The most prominent peaks in the IR spectrum will be the strong absorptions from the carbonyl stretching of the acetyl and benzoyl groups. The acetyl carbonyls typically absorb at a slightly higher wavenumber than the benzoyl carbonyl due to electronic effects.[4]

-

C-O Stretching Region: The "fingerprint" region of the spectrum will contain a series of strong bands corresponding to the C-O stretching vibrations of the esters and the furanose ring ether linkage.

-

Absence of O-H Stretch: A key diagnostic feature for a fully protected sugar derivative is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For this compound (Molecular Formula: C₁₆H₁₈O₇, Molecular Weight: 322.31 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum Data (ESI+):

| m/z | Ion |

| 345.1 | [M+Na]⁺ |

| 323.1 | [M+H]⁺ |

| 263.1 | [M+H - CH₃COOH]⁺ |

| 201.1 | [M+H - C₇H₅O₂]⁺ |

| 105.1 | [C₆H₅CO]⁺ |

Interpretation and Causality:

-

Molecular Ion: In positive ion mode ESI-MS, the molecule is expected to be detected as its sodium adduct [M+Na]⁺ or its protonated form [M+H]⁺.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of neutral molecules such as acetic acid (60 Da) from the acetyl groups. Another prominent fragmentation pathway would be the cleavage of the benzoyl group, leading to a characteristic benzoyl cation at m/z 105.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical experimental workflow for the complete spectroscopic characterization of the title compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity and stereochemistry revealed by NMR to the functional group information from IR and the molecular weight confirmation from MS. This robust characterization is an indispensable step in ensuring the quality and reliability of this key intermediate for the synthesis of advanced therapeutic agents.

References

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

-

1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

beta-D-RIBOFURANOSE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

-

Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

D-Erythro-Pentopyranose, 2-deoxy-1,3,4-tris-O-(trimethylsilyl)- | C14H34O4Si3 | CID 552834. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and configurational assignments of 3-substituted 2-deoxy-4-thio-D-erythro-pentafuranose derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Methyl 2,3-dideoxy-3-nitro-D-erythro-pentofuranoside, isomers and derivatives. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (n.d.). SLU. Retrieved January 17, 2026, from [Link]

-